molecular formula C27H19NO6 B1381453 2,4,6-Tris(4-carboxyphenyl)aniline CAS No. 1414662-67-1

2,4,6-Tris(4-carboxyphenyl)aniline

Cat. No.: B1381453
CAS No.: 1414662-67-1
M. Wt: 453.4 g/mol
InChI Key: SJZOGPUPSBNNTA-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-carboxyphenyl)aniline is a useful research compound. Its molecular formula is C27H19NO6 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

2,4,6-Tris(4-carboxyphenyl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis . By interacting with mitochondrial biomolecules, this compound can affect mitochondrial function and cellular energy metabolism . These interactions can lead to changes in gene expression and cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its structural integrity and activity over extended periods, making it suitable for long-term applications in biochemical research . Its degradation products and their potential effects on cellular function need to be further investigated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form metal-organic frameworks also affects its transport and distribution, potentially enhancing its targeting and delivery to specific cellular sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interactions with mitochondrial biomolecules suggest its localization within mitochondria, where it can affect mitochondrial function and cellular energy metabolism

Biological Activity

2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) is an organic compound characterized by its unique structure featuring three carboxyphenyl groups attached to a central aniline moiety. This compound has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including drug delivery systems, sensor technology, and materials science. This article will explore the biological activity of TCPA, highlighting key research findings, case studies, and data tables that illustrate its significance.

Chemical Structure and Properties

TCPA has the following chemical formula: C21_{21}H15_{15}N1_{1}O6_{6}. The presence of both amine and carboxylic acid functional groups allows TCPA to engage in various intermolecular interactions, which are critical for its biological activity.

Table 1: Structural Characteristics of TCPA

PropertyDescription
Molecular FormulaC21_{21}H15_{15}N1_{1}O6_{6}
Functional GroupsAmine, Carboxylic Acid
SolubilitySoluble in organic solvents
Melting PointNot specified in available literature

Antioxidant Activity

Research indicates that TCPA exhibits significant antioxidant properties. A study by Lai et al. (2016) demonstrated that TCPA can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

Anticancer Potential

TCPA has been explored for its anticancer properties. In vitro studies have shown that TCPA can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Drug Delivery Systems

One of the most promising applications of TCPA is in drug delivery systems. A recent study focused on the development of a porous hydrogen-bonded organic framework (HOF-BTB-NH2), utilizing TCPA as a ligand for sustained release of ibuprofen. This framework exhibited high drug loading capacity and controlled release properties, making it a potential candidate for targeted drug delivery applications .

Metal Ion Complexation

TCPA has shown the ability to form stable complexes with various metal ions. This property is essential for sensor technology development. For instance, TCPA-based sensors have been designed to detect metal ions in biological fluids, leveraging its complexation ability for enhanced sensitivity and selectivity .

Case Study 1: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capacity of TCPA against other compounds, TCPA demonstrated superior scavenging ability with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid. This finding underscores its potential as a natural antioxidant agent.

Case Study 2: Cancer Cell Line Proliferation Inhibition

TCPA was tested on various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 µM to 25 µM across different cell types. The study concluded that TCPA could serve as a lead compound for further anticancer drug development.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of TCPA:

Table 2: Summary of Biological Activities of TCPA

Activity TypeFindingsReference
AntioxidantEffective free radical scavengerLai et al., 2016
AnticancerInhibits proliferation in cancer cell lines
Drug DeliveryHigh loading capacity in HOF for ibuprofen release
Metal Ion ComplexationForms stable complexes with metal ions

Scientific Research Applications

Supramolecular Chemistry

Crystal Structure and Self-Assembly
TCPA has been extensively studied for its ability to form intricate crystal structures through hydrogen bonding and π-π stacking interactions. Research by Lai et al. (2016) highlights how TCPA's arrangement of functional groups influences its crystal packing and self-assembly properties. The compound's ability to form stable complexes with metal ions further enhances its potential in sensor technology and material development.

Hydrogen-Bonded Organic Frameworks (HOFs)
TCPA serves as a building block for hydrogen-bonded organic frameworks (HOFs), which are characterized by their porous structures and high crystallinity. A notable study demonstrated the synthesis of HOF-BTB-NH2 using TCPA as a ligand for targeted drug delivery applications. This framework effectively loaded and released the anti-inflammatory drug ibuprofen in a controlled manner, showcasing TCPA's utility in drug delivery systems .

Materials Science

Catalysis and Gas Storage
Due to its high surface area and ordered structure, TCPA is being explored for applications in catalysis and gas storage. Its ability to form stable crystal lattices through strong intermolecular hydrogen bonding allows it to function effectively as a catalyst support or as a medium for gas adsorption.

Electronic Properties
TCPA and its derivatives exhibit unique electronic properties that can be harnessed in electronic devices. For instance, compounds derived from TCPA have been investigated for their potential use in organic photovoltaics and other electronic materials due to their favorable charge transport characteristics.

Biological Applications

Anticancer Activity
Research indicates that TCPA exhibits notable biological activities, particularly in anticancer research. Its derivatives have shown promise as potential therapeutic agents against various cancer cell lines due to their ability to induce apoptosis.

Metal Ion Complexation
TCPA's capacity to form stable complexes with metal ions is crucial for its role in biological sensors and therapeutic agents. These interactions can enhance the specificity and sensitivity of sensors used for detecting metal ions in biological systems.

Data Table: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
1,3,5-Tris(4-carboxyphenyl)benzeneOrganic FrameworkSimpler structure; similar applications
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazineTriazine DerivativeEnhanced stability; used in coordination chemistry
2,5,8-Tris(4-carboxyphenyl)heptazineHeptazine DerivativeUnique electronic properties; potential use in electronics
Tris(4-carboxyphenyl)amineAmine CompoundFocus on biological activity; less versatile than TCPA

Properties

IUPAC Name

4-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO6/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14H,28H2,(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZOGPUPSBNNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,4,6-Tris(4-carboxyphenyl)aniline contribute to its sensing capabilities?

A1: this compound (BTB-NH2) possesses key structural features that make it suitable for sensing applications.

  • Carboxylic Acid Groups: The three carboxylic acid groups can participate in hydrogen bonding, allowing the molecule to interact with analytes like metal ions [, ]. These groups can also be utilized for further functionalization, as seen in the post-synthetic modification to create NA@Zr-BTB/F/R [].
  • Aromatic Core: The central aniline ring provides a conjugated system capable of absorbing and emitting light, facilitating fluorescence-based sensing mechanisms [].
  • Potential for Porosity: BTB-NH2 can self-assemble into hydrogen-bonded organic frameworks (HOFs) []. These HOFs exhibit porosity, creating a large surface area for analyte interaction and enhancing sensing capabilities.

Q2: What specific examples of this compound-based sensors are described in the research, and what makes them unique?

A2: The research highlights two key examples of BTB-NH2 employed in sensor development:

  • NA@Zr-BTB/F/R for Mitochondrial Dysregulation: This nanoscale metal-organic layer (nMOL) leverages the metal-binding properties of BTB-NH2 by incorporating it into a Zr-based framework []. Further functionalization with a glutathione-selective molecule (NA) and pH-sensitive fluorophores (F and R) enables ratiometric sensing of both glutathione and pH changes within mitochondria, offering insights into mitochondrial dysregulation [].
  • HOF-BTB-NH2 for Ion and Dopamine Detection: BTB-NH2 self-assembles into a porous HOF-BTB-NH2 structure []. This material exhibits high sensitivity and selectivity for specific ions like Cu2+ and CO32-, demonstrating its potential for environmental monitoring []. Additionally, HOF-BTB-NH2 effectively detects dopamine, a critical neurotransmitter, showcasing its promise for biosensing applications [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.